molecular formula C15H20F2N4 B11743789 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline

Cat. No.: B11743789
M. Wt: 294.34 g/mol
InChI Key: RGGYCYCGOKFTFN-UHFFFAOYSA-N
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Description

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline is a complex organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoroethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the aniline derivative through a coupling reaction with N,N-dimethylaniline .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine
  • 4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol

Uniqueness

4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-N,N-dimethylaniline stands out due to its unique combination of a pyrazole ring and a difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H20F2N4

Molecular Weight

294.34 g/mol

IUPAC Name

4-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]methylamino]methyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H20F2N4/c1-20(2)14-5-3-12(4-6-14)9-18-10-13-7-8-21(19-13)11-15(16)17/h3-8,15,18H,9-11H2,1-2H3

InChI Key

RGGYCYCGOKFTFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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